N-Butyl 4-bromobenzenesulfonamide
Description
Significance of the Sulfonamide Moiety in Contemporary Chemical and Biological Research
The sulfonamide functional group (-SO2NH-) is a critical pharmacophore and a versatile building block in the landscape of chemical and biological sciences. nih.govresearchgate.net Historically, sulfonamides, or "sulfa drugs," were the first class of antimicrobial agents to be widely and systematically used, revolutionizing the treatment of bacterial infections. nih.govresearchgate.net Their mechanism of action often involves the competitive inhibition of dihydropteroate (B1496061) synthetase, an enzyme essential for folic acid synthesis in bacteria. nih.gov
Beyond their antibacterial prowess, sulfonamides exhibit a remarkable spectrum of biological activities. nih.govgoogle.com This includes applications as carbonic anhydrase inhibitors for treating glaucoma and other conditions, as well as displaying anticancer, anti-inflammatory, antiviral, and antidiabetic properties. nih.govgoogle.comnih.gov The therapeutic diversity of sulfonamides stems from the ability to readily modify the substituents on the sulfonamide nitrogen and the aromatic ring, allowing for the fine-tuning of their physicochemical and pharmacological properties. youtube.com In synthetic chemistry, the sulfonamide group is valued for its stability and its role in directing chemical reactions and protecting amine functionalities during multi-step syntheses. researchgate.net
Overview of Brominated Benzenesulfonamide (B165840) Scaffolds as Research Targets
The introduction of a bromine atom onto the benzenesulfonamide scaffold has proven to be a strategic approach in the design of new research compounds. Bromine's presence can significantly influence a molecule's properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. mdpi.com This has led to the exploration of brominated benzenesulfonamides in various research domains.
For instance, 4-bromobenzenesulfonamide (B1198654) has been identified as a metabolite of the H2-receptor antagonist ebrotidine (B1671039) and has been utilized as a reagent in the synthesis of more complex molecules, such as cobalt(III) complexes and substituted-phenylethynyl benzenesulfonamides. sigmaaldrich.com The investigation of brominated benzenesulfonamides extends to the development of novel synthetic methodologies. Specifically, 2-bromobenzenesulfonamide (B1273658) and 4-bromobenzenesulfonamide have been instrumental in studies of Directed Halogen Atom Transfer (DIXAT), a process for the chemoselective generation of aryl radicals, which opens new avenues for carbon-carbon bond formation. acs.org
In the realm of medicinal chemistry, brominated benzenesulfonamide derivatives are actively being investigated as inhibitors of various enzymes. For example, derivatives of 4-bromophenyl benzenesulfonamide have been synthesized and evaluated for their potential as α-glucosidase and α-amylase inhibitors, which are relevant targets in diabetes research. researchgate.net Furthermore, the bromine atom can contribute to enhanced biological activity; in a series of N-(1H-indazol-6-yl)benzenesulfonamide derivatives studied as potential PLK4 inhibitors for cancer therapy, the compound with a bromine substituent demonstrated excellent activity. nih.gov The versatility of brominated scaffolds is also highlighted by their use in creating compounds with potential antimicrobial and antiproliferative activities. nsf.gov
Rationale for Dedicated Research on N-Butyl 4-bromobenzenesulfonamide Derivatives
The specific focus on this compound stems from a confluence of factors related to its constituent parts: the N-butyl group, the 4-bromo substituent, and the benzenesulfonamide core. The rationale for dedicated research into its derivatives is built upon the hypothesis that this particular combination of structural features can lead to compounds with unique and desirable properties for various applications.
The N-butyl group, a simple alkyl chain, can significantly impact the lipophilicity of the molecule. This property is crucial for its ability to cross biological membranes and interact with hydrophobic pockets in target proteins. Research on other sulfonamides has shown that the nature of the N-alkyl substituent can influence biological activity. For instance, N-butylbenzenesulfonamide itself has been isolated from the bark of P. africana and has demonstrated strong antiandrogenic activity, even inhibiting the growth of prostate cancer cells. google.com This highlights the potential of the N-butyl group to confer significant biological effects.
The 4-bromo substituent on the benzene (B151609) ring serves as a key modulator of the electronic and steric properties of the molecule. As seen in other brominated benzenesulfonamides, the bromine atom can enhance binding interactions with target enzymes and improve pharmacokinetic profiles. mdpi.comnih.gov Its presence also provides a reactive handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives through cross-coupling reactions.
Therefore, the dedicated research on this compound derivatives is driven by the potential to create novel molecules where the biological activity conferred by the N-butyl group is fine-tuned and potentially enhanced by the 4-bromo substituent. The exploration of this specific chemical space allows researchers to systematically investigate structure-activity relationships, aiming to develop new therapeutic agents or specialized chemical probes. The synthesis and evaluation of derivatives of this parent compound enable a detailed understanding of how subtle structural changes impact their biological and chemical properties.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-N-butylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2S/c1-2-3-8-12-15(13,14)10-6-4-9(11)5-7-10/h4-7,12H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBNPAKWHULHRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60173582 | |
| Record name | Benzenesulfonamide, p-bromo-N-butyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60173582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1984-28-7 | |
| Record name | Benzenesulfonamide, p-bromo-N-butyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001984287 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonamide, p-bromo-N-butyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60173582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations of Reactions Involving N Butyl 4 Bromobenzenesulfonamide Scaffolds
Mechanistic Pathways in Catalytic Transformations
Catalytic transformations offer efficient and selective routes to functionalize the N-Butyl 4-bromobenzenesulfonamide (B1198654) core. Understanding the underlying mechanistic pathways is crucial for controlling reaction outcomes and expanding their synthetic utility.
Palladium(II)-Catalyzed C-H Activation and Cyclization Mechanisms
Palladium catalysis is a powerful tool for C-H activation and subsequent cyclization reactions. While direct mechanistic studies on N-Butyl 4-bromobenzenesulfonamide are not extensively documented, analogies can be drawn from related systems, such as the intramolecular allylic amidation of N-allyl-N-aryl sulfonamides. nih.gov A plausible mechanism for a hypothetical intramolecular cyclization of an unsaturated this compound derivative likely proceeds through a series of well-established steps.
The catalytic cycle is proposed to initiate with the coordination of the palladium(II) catalyst to the unsaturated moiety of the N-butyl chain. This is followed by an intramolecular nucleophilic attack of the sulfonamide nitrogen onto the palladium-activated unsaturated bond, a process known as aminopalladation. This key step forms a new carbon-nitrogen bond and a palladium-containing cyclic intermediate. Subsequent β-hydride elimination from the cyclic intermediate regenerates the palladium(II) catalyst and releases the cyclized product. The stereoselectivity of such cyclizations is often high and can be rationalized by the formation of a transition state that minimizes steric interactions between the bulky catalyst and the substrate. semanticscholar.org
For intermolecular C-N cross-coupling reactions, which are more common for simple N-alkyl sulfonamides, the mechanism generally involves oxidative addition of the aryl bromide to a low-valent palladium(0) species, followed by coordination of the sulfonamide, and finally, reductive elimination to form the N-aryl sulfonamide and regenerate the Pd(0) catalyst. nih.govresearchgate.netnih.gov
Rhodium-Catalyzed Ortho-C-H Cleavage Kinetics and Rate-Determining Steps
Rhodium catalysts are known to efficiently catalyze the ortho-C-H functionalization of aromatic rings, often directed by a coordinating group. rsc.orgnih.gov In the case of this compound, the sulfonamide group can act as a directing group, facilitating the cleavage of the C-H bond at the ortho position of the bromophenyl ring.
Kinetic studies on analogous systems have shown that the reaction rate can be influenced by the electronic nature of the directing group and the substituents on the aromatic ring. berkeley.edu For this compound, the electron-withdrawing nature of the bromo and sulfonyl groups would likely influence the kinetics of the C-H activation step.
Metalloradical Mechanisms and Hydrogen Atom Abstraction Processes
Recent advancements have highlighted the importance of metalloradical catalysis in C-H functionalization reactions. researchgate.net Cobalt-based catalysts, in particular, have been shown to be effective in the C-H amination of sulfonamides via a stepwise radical mechanism. researchgate.netresearchgate.net This pathway offers a complementary approach to the more traditional two-electron pathways of palladium and rhodium.
The mechanism is proposed to start with the reaction of the cobalt(II) catalyst with a nitrogen-based oxidant to generate a cobalt(III)-nitrene radical intermediate. This highly reactive species can then abstract a hydrogen atom from a C-H bond of the substrate, such as a C-H bond on the N-butyl group of this compound, to form a carbon-centered radical and a cobalt(III)-amido species. Subsequent radical rebound or reductive elimination from a cobalt(IV)-nitrenoid intermediate would then form the new C-N bond and regenerate the cobalt(II) catalyst. Hydrogen atom abstraction (HAA) is a key step in this process, and its selectivity is governed by the bond dissociation energies of the various C-H bonds in the molecule. nih.gov
Furthermore, sulfonamides themselves can act as hydrogen atom transfer (HAT) catalysts in photoredox reactions, where a photoexcited catalyst generates a sulfonamidyl radical that can abstract a hydrogen atom from a suitable substrate. bsb-muenchen.dersc.org
Intermediates in Copper-Boryl Mediated Reactions
Copper-boryl reagents have emerged as versatile tools in organic synthesis. researchgate.net While specific studies on this compound are limited, the general mechanism for copper-catalyzed reactions of sulfonamides with aryl halides provides a framework for understanding potential intermediates. nih.govresearchgate.netresearchgate.netrsc.org In a hypothetical copper-boryl mediated amination, a copper(I)-boryl species, formed from a copper alkoxide and a diboron (B99234) reagent, would be a key intermediate.
This copper-boryl species could then react with the this compound through a few possible pathways. One possibility involves the formation of a copper(I)-amido complex from the sulfonamide and a base. This complex could then undergo a transmetalation-like reaction with the copper-boryl species. Alternatively, the copper-boryl species might react directly with the aryl bromide via an oxidative addition-like process, followed by reaction with the sulfonamide. The resulting copper(III) intermediate would then undergo reductive elimination to furnish the borylated or aminated product. The exact nature of the intermediates would depend on the specific reaction conditions and the other reagents present. In related copper-catalyzed reactions of sulfonamides with arylboronic acids, a Chan-Lam-like mechanism is often proposed, involving a copper(II) or copper(III) intermediate. researchgate.net
Hydrogen Autotransfer Processes in N-Alkylation Reactions
The N-alkylation of sulfonamides using alcohols as alkylating agents via a hydrogen autotransfer (or borrowing hydrogen) process is an atom-economical and environmentally benign method. acs.orgorganic-chemistry.orgorganic-chemistry.orgbeilstein-journals.org Manganese-catalyzed reactions have proven particularly effective for this transformation. acs.orgorganic-chemistry.orgbeilstein-journals.orgcardiff.ac.uk
The proposed mechanism for the N-butylation of 4-bromobenzenesulfonamide using butanol, catalyzed by a manganese pincer complex, is initiated by the deprotonation of the catalyst by a base to form the active manganese species. acs.org This active catalyst then coordinates to the butanol, which subsequently undergoes dehydrogenation to form butanal and a manganese hydride species. The butanal then condenses with the 4-bromobenzenesulfonamide to form an N-sulfonylimine intermediate. In the final step, this imine is reduced by the manganese hydride species to yield the this compound product and regenerate the active manganese catalyst. acs.org This catalytic cycle avoids the use of stoichiometric organometallic reagents or alkyl halides.
| Step | Description | Key Intermediates |
| 1 | Catalyst Activation | Active Mn(I) complex |
| 2 | Alcohol Dehydrogenation | Butanal, Mn-H species |
| 3 | Imine Formation | N-sulfonylimine |
| 4 | Imine Reduction | This compound |
| 5 | Catalyst Regeneration | Active Mn(I) complex |
Charge Transfer Dynamics and Excited-State Processes in Functionalized Derivatives
The photophysical properties of molecules are governed by their electronic structure and the transitions that can occur upon absorption of light. For derivatives of this compound, the presence of both an electron-donating group (the N-butylsulfonamide) and an electron-withdrawing group (the bromophenyl moiety) can lead to interesting charge transfer phenomena in the excited state. nih.gov
Upon photoexcitation, an electron can be promoted from a molecular orbital primarily located on the donor part of the molecule to an orbital centered on the acceptor part, resulting in an intramolecular charge transfer (ICT) state. nih.gov The energy and dynamics of this ICT state are highly sensitive to the solvent polarity and viscosity. youtube.com In polar solvents, the ICT state is stabilized, leading to a red-shift in the fluorescence emission.
| Property | Influencing Factor | Potential Outcome |
| Intramolecular Charge Transfer (ICT) | Solvent Polarity | Red-shifted emission in polar solvents |
| Intersystem Crossing | Heavy Atom (Br) | Enhanced triplet state formation |
| Excited State Deactivation | Molecular Structure | Fluorescence, Phosphorescence, or Photoreaction |
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like N-Butyl 4-bromobenzenesulfonamide (B1198654). By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment of each atom within the molecule.
The ¹H NMR spectrum of N-Butyl 4-bromobenzenesulfonamide is expected to show distinct signals for the protons of the butyl group and the aromatic ring. The aromatic protons typically appear as two doublets in the downfield region (δ 7.5-8.0 ppm) due to the electron-withdrawing nature of the sulfonyl group and the bromine atom. The protons of the butyl group will exhibit characteristic multiplets, with the terminal methyl group appearing as a triplet at the most upfield position (around δ 0.8-0.9 ppm). The methylene (B1212753) group adjacent to the nitrogen (N-CH₂) will be the most deshielded of the butyl protons, appearing as a triplet around δ 2.9-3.1 ppm.
The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom. The aromatic carbons will show four distinct signals, with the carbon atom bonded to the bromine (C-Br) appearing around δ 128 ppm and the carbon attached to the sulfonyl group (C-S) appearing further downfield, around δ 139 ppm. The carbons of the butyl group will have signals in the aliphatic region of the spectrum (δ 13-43 ppm).
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH (ortho to SO₂NH) | 7.85 (d) | 129.0 |
| Aromatic CH (ortho to Br) | 7.75 (d) | 132.5 |
| Aromatic C-Br | - | 128.0 |
| Aromatic C-S | - | 139.5 |
| N-CH₂ -CH₂-CH₂-CH₃ | 3.05 (t) | 43.0 |
| N-CH₂-CH₂ -CH₂-CH₃ | 1.50 (m) | 31.0 |
| N-CH₂-CH₂-CH₂ -CH₃ | 1.30 (m) | 20.0 |
| N-CH₂-CH₂-CH₂-CH₃ | 0.85 (t) | 13.7 |
Note: Predicted values are based on data from analogous compounds and standard chemical shift tables. 'd' denotes a doublet, 't' a triplet, and 'm' a multiplet.
Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are powerful for confirming structural assignments and probing intermolecular interactions. An HSQC experiment correlates the chemical shifts of directly bonded ¹H and ¹³C nuclei, providing unambiguous evidence for C-H connectivity.
In the context of studying binding interactions, for instance with a biological target like a protein, HSQC can be particularly insightful. acs.orgnih.gov By comparing the HSQC spectrum of the free this compound with that of the compound in the presence of its binding partner, changes in the chemical shifts (known as chemical shift perturbations) of specific proton-carbon pairs can be observed. acs.org These perturbations indicate which parts of the molecule are involved in the binding event. For example, significant shifts in the signals of the aromatic protons and their attached carbons might suggest that the bromobenzenesulfonyl moiety is crucial for the interaction. Similarly, changes in the butyl group signals could indicate its role in the binding process. acs.orgnih.gov
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis
Mass spectrometry is a key analytical technique for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation patterns.
In High-Resolution Electron Ionization Mass Spectrometry (HR-EI-MS), the molecule is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. The resulting mass spectrum for this compound would be expected to show a molecular ion peak [M]⁺ with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).
Key fragmentation pathways would likely include cleavage of the N-butyl group, loss of the butyl radical, and fragmentation of the sulfonamide bond. The high-resolution capability allows for the determination of the exact mass of the ions, which in turn provides their elemental composition.
Interactive Table 2: Predicted HR-EI-MS Fragments for this compound
| Fragment Ion | Structure | Predicted m/z |
| Molecular Ion | [C₁₀H₁₄⁷⁹BrNO₂S]⁺ | 291.0 |
| Molecular Ion Isotope | [C₁₀H₁₄⁸¹BrNO₂S]⁺ | 293.0 |
| Loss of butyl group | [C₆H₆⁷⁹BrNO₂S]⁺ | 235.9 |
| Bromobenzenesulfonyl cation | [C₆H₄⁷⁹BrO₂S]⁺ | 218.9 |
| Bromophenyl cation | [C₆H₄⁷⁹Br]⁺ | 155.9 |
| Butyl cation | [C₄H₉]⁺ | 57.1 |
Note: m/z values correspond to the most abundant isotope.
Electrospray Ionization (ESI) is a soft ionization technique that typically results in minimal fragmentation. For this compound, ESI-MS in positive ion mode would be expected to primarily show the protonated molecule, [M+H]⁺. This would appear as a pair of peaks separated by 2 m/z units, again reflecting the isotopic distribution of bromine. This technique is particularly useful for confirming the molecular weight of the compound.
Vibrational Spectroscopy for Functional Group Characterization
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The IR spectrum of this compound would display characteristic absorption bands for the various functional groups. chemicalbook.comnist.govresearchgate.net The N-H stretch of the sulfonamide group is expected to appear as a band around 3200-3300 cm⁻¹. The asymmetric and symmetric stretching vibrations of the S=O group are strong and typically found in the regions of 1330-1360 cm⁻¹ and 1140-1170 cm⁻¹, respectively. researchgate.net The C-H stretching vibrations of the aromatic ring and the butyl group would be observed in the 2850-3100 cm⁻¹ range. The presence of the C-Br bond can be inferred from absorptions in the lower frequency "fingerprint" region. nih.govchemicalbook.com
Raman spectroscopy provides complementary information. While the S=O stretching vibrations are also visible in the Raman spectrum, aromatic ring vibrations, particularly the ring breathing modes, often give rise to strong Raman signals.
Interactive Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H | Stretch | 3200-3300 |
| Aromatic C-H | Stretch | 3000-3100 |
| Aliphatic C-H | Stretch | 2850-2960 |
| S=O | Asymmetric Stretch | 1330-1360 |
| S=O | Symmetric Stretch | 1140-1170 |
| C-N | Stretch | 1100-1200 |
| S-N | Stretch | 900-950 |
| C-Br | Stretch | 500-600 |
Note: These are typical ranges and the exact positions can vary.
Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups and vibrational modes within a molecule. While a specific spectrum for this compound is not publicly available, analysis of the closely related compound, N-butyl-benzenesulfonamide, provides valuable comparative data. The characteristic vibrational frequencies observed in the gas-phase IR spectrum of N-butyl-benzenesulfonamide are instrumental in assigning the expected peaks for its bromo-substituted counterpart.
The key vibrational modes include the asymmetric and symmetric stretching of the S=O bonds in the sulfonamide group, which are typically strong and appear in the region of 1350-1300 cm⁻¹ and 1160-1150 cm⁻¹, respectively. The N-H stretching vibration is expected to produce a distinct band around 3300 cm⁻¹. The presence of the butyl group will be indicated by C-H stretching vibrations just below 3000 cm⁻¹ and bending vibrations at lower wavenumbers. The aromatic C-C stretching vibrations of the benzene (B151609) ring are anticipated in the 1600-1450 cm⁻¹ region. The C-Br stretching vibration is expected at lower frequencies, typically in the 600-500 cm⁻¹ range.
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| N-H | Stretching | ~3300 |
| C-H (alkyl) | Stretching | <3000 |
| C=C (aromatic) | Stretching | 1600-1450 |
| S=O (sulfonamide) | Asymmetric Stretching | 1350-1300 |
| S=O (sulfonamide) | Symmetric Stretching | 1160-1150 |
| C-N | Stretching | 1300-1200 |
| C-Br | Stretching | 600-500 |
Electronic Spectroscopy for Photophysical Properties
Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence techniques, provides critical information about the electronic structure and photophysical behavior of this compound.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
| Compound Family | Typical Absorption Maxima (λmax) | Electronic Transitions |
| Substituted Benzenesulfonamides | 200-300 nm | π → π* |
Fluorescence Spectroscopy and Switching Features
Fluorescence spectroscopy probes the emission of light from a molecule after it has been excited to a higher electronic state. The fluorescence properties of this compound, including its quantum yield and potential for fluorescence switching, are of interest for various applications. While specific fluorescence data for this compound is not documented in the reviewed literature, the fluorescence of sulfonamide derivatives is an active area of research. The emission characteristics are highly sensitive to the molecular structure and the local environment. The presence of the heavy bromine atom could potentially lead to quenching of fluorescence through intersystem crossing. Further experimental investigation is required to fully characterize the fluorescence behavior and any potential switching features of this compound.
X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structures
X-ray diffraction provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Single-Crystal X-ray Diffraction for Absolute Configuration and Conformation
Single-crystal X-ray diffraction is the gold standard for determining the precise atomic arrangement within a crystalline solid. Although a crystal structure for this compound has not been reported, valuable insights can be drawn from the crystal structure of the closely related compound, 4-bromo-N-(propylcarbamoyl)benzenesulfonamide. nist.gov This analogue provides a model for the likely conformation and packing of this compound. For the propyl-containing analogue, the molecule adopts a specific conformation in the solid state, with defined torsion angles between the aromatic ring and the sulfonamide group. Single-crystal X-ray diffraction would be essential to determine the absolute configuration if a chiral center were present, and to precisely measure the bond lengths and angles of this compound.
Crystal Packing Analysis and Intermolecular Interactions (e.g., Hydrogen Bonding, Stacking)
The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of non-covalent interactions. Analysis of the crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide reveals the dominant role of intermolecular hydrogen bonding in its solid-state assembly. nist.gov Specifically, N-H···O hydrogen bonds involving the sulfonamide group are crucial in forming extended chains or networks. nist.gov
In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings of adjacent molecules can also contribute to the stability of the crystal lattice. nist.gov For 4-bromo-N-(propylcarbamoyl)benzenesulfonamide, antiparallel stacking of the bromophenyl rings is observed. nist.gov It is highly probable that this compound would exhibit similar intermolecular interactions, with the N-H group of the sulfonamide acting as a hydrogen bond donor and the sulfonyl oxygens acting as acceptors. The presence of the butyl chain would also influence the crystal packing, potentially leading to distinct packing motifs compared to the propyl analogue due to its larger size and greater conformational flexibility. A detailed analysis of the crystal packing of this compound would require its successful crystallization and subsequent single-crystal X-ray diffraction analysis.
| Interaction Type | Donor/Acceptor Groups | Expected Role in Crystal Packing |
| Hydrogen Bonding | N-H (donor), S=O (acceptor) | Formation of chains or networks, primary driving force for assembly. |
| π-π Stacking | Aromatic rings | Contribution to lattice stability through parallel or antiparallel stacking. |
| van der Waals Forces | Butyl chain, aromatic ring, bromine atom | Overall packing efficiency and stabilization. |
Computational Chemistry and Theoretical Modeling of N Butyl 4 Bromobenzenesulfonamide
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust framework for studying the electronic structure of molecules. nih.gov DFT calculations are employed to determine optimized molecular geometries, vibrational frequencies, and a host of other electronic properties for compounds like N-Butyl 4-bromobenzenesulfonamide (B1198654). nih.gov
Frontier Molecular Orbital (FMO) Analysis for Reactivity and Electronic Properties
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. numberanalytics.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.org The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO signifies its ability to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. numberanalytics.com
For sulfonamide derivatives, DFT calculations are routinely used to compute the energies of these frontier orbitals. mdpi.comnih.gov This analysis helps in understanding their electronic transitions and reactivity patterns. researchgate.net For instance, in a study on thiazole-bearing sulfonamide analogs, FMO analysis was performed to gain insights into their electronic properties and interaction with target enzymes. mdpi.com The distribution of the HOMO and LUMO across the molecule indicates the most probable sites for electrophilic and nucleophilic attacks, respectively.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.98 |
| ELUMO | -1.25 |
| Energy Gap (ΔE) | 5.73 |
Data based on calculations for N-phenylbenzenesulfonamide. nih.gov
Prediction of Spectroscopic Parameters (e.g., UV-Vis Spectra)
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.netnih.gov This computational approach calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption maxima (λmax) observed experimentally. mdpi.com The method has been successfully applied to various organic molecules, including sulfonamide derivatives, showing good agreement between theoretical predictions and experimental data. nih.govresearchgate.net
The prediction process typically involves first optimizing the molecule's ground-state geometry using DFT. Subsequently, TD-DFT calculations are performed on the optimized structure to determine the low-lying excited states. researchgate.net These calculations can be performed in the gas phase or by incorporating solvent effects using models like the Polarizable Continuum Model (PCM) to better mimic experimental conditions. mdpi.com For example, a study on 2-aminobenzimidazole (B67599) demonstrated that TD-DFT/B3LYP/6-311++G(d,p) calculations could predict UV-Vis absorption maxima in different solvents. researchgate.net
The following table shows a comparison of theoretical and experimental UV-Vis absorption maxima for a related compound, 2-aminobenzimidazole, highlighting the accuracy of TD-DFT predictions.
| Solvent | Theoretical λmax (nm) | Experimental λmax (nm) |
|---|---|---|
| Ethanol (B145695) | 259 | 283 |
| 247 | 243 | |
| 239 | 212 | |
| Water | 259 | 280 |
| 246 | 244 | |
| 239 | 204 |
Data for 2-aminobenzimidazole from TD-DFT/B3LYP/6-311++G(d,p) calculations. researchgate.net
Solid-State DFT Calculations for Polymorphic Behavior and Stability
Solid-state DFT calculations are instrumental in understanding the properties of materials in their crystalline phase. These calculations can predict the relative stabilities of different polymorphic forms, which are crystals of the same compound with different molecular packing. Polymorphism is a critical consideration in the pharmaceutical and materials sciences, as different polymorphs can exhibit distinct physical properties.
For organic molecules like sulfonamides, solid-state DFT can be used to analyze the intermolecular interactions, lattice energies, and vibrational spectra of their crystalline forms. This information helps in rationalizing the observed polymorphic behavior and predicting the most stable crystal structure under different conditions. While specific solid-state DFT studies on N-Butyl 4-bromobenzenesulfonamide were not found in the provided search results, the methodology is broadly applicable. For large systems, the concept of frontier molecular orbitalets (FMOLs) has been developed to extend FMO theory to understand the reactivity within a crystalline environment by localizing orbitals in both physical and energy space. nih.gov
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (ligand), such as this compound, might interact with a biological macromolecule, typically a protein. rjb.ro These methods are fundamental in drug discovery and design. nih.gov
Prediction of Ligand-Protein Binding Modes and Affinities
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor's active site to form a stable complex. rjb.ro The process involves sampling a large number of possible conformations and orientations of the ligand within the binding pocket and then using a scoring function to estimate the binding affinity for each pose. nih.gov The results provide insights into the binding mode, key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and a predicted binding energy or score. nih.govbenthamdirect.com
Numerous studies have employed molecular docking to investigate the interaction of sulfonamide derivatives with various protein targets, such as dihydropteroate (B1496061) synthase (DHPS), carbonic anhydrases, and acetylcholinesterase. nih.govmdpi.comnih.gov For example, in a study on 4-phthalimidobenzenesulfonamide derivatives, molecular docking revealed that the most active compound could interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of acetylcholinesterase. nih.gov
The following table presents illustrative docking results for a series of sulfonamide derivatives against Penicillin-Binding Protein 2X (PBP-2X), demonstrating how docking scores are used to rank potential inhibitors.
| Compound | Glide Score (kcal/mol) | Glide Energy (kcal/mol) |
|---|---|---|
| Cefuroxime (Standard) | -8.12 | -47.56 |
| 4M3NPBS | -7.47 | -46.23 |
| 4M2HPBS | -7.17 | -44.47 |
| 4MNBS | -6.63 | -45.99 |
Data from a study on various sulfonamide derivatives. rjb.ro
Conformational Landscape Investigation in Various Phases
The biological activity and physical properties of a molecule are heavily influenced by its three-dimensional shape or conformation. researchgate.net this compound, with its flexible butyl chain and rotatable bonds, can adopt multiple conformations. Investigating this conformational landscape is crucial for understanding its behavior.
Computational methods, particularly molecular dynamics (MD) simulations and systematic conformational searches, can explore the potential energy surface of a molecule to identify stable conformers and the energy barriers between them. nih.govpsu.edu These studies can be performed for the molecule in the gas phase, in solution, or within a protein binding site. kcl.ac.uk Rotational spectroscopy combined with quantum chemical calculations has been used to determine the stable conformations of benzenesulfonamide (B165840) and its derivatives in the gas phase. nih.gov These studies have shown that for many sulfonamides, the conformation where the S-N bond is nearly perpendicular to the benzene (B151609) ring is energetically favored. nih.gov The flexibility around the S-N bond in sulfonamides is generally higher than that of a peptide bond, which has implications for their use as peptide bond mimics in drug design. psu.edu
The relative energies of different conformers determine their population at a given temperature. The table below, based on theoretical calculations for para-toluenesulfonamide (PTS), illustrates the small energy differences that can exist between different stable conformations.
| Conformer | Relative Energy (B3LYP) (kJ/mol) | Relative Energy (MP2) (kJ/mol) |
|---|---|---|
| PTS1a | 0.00 | 0.00 |
| PTS1b | 0.55 | 0.03 |
| PTS2a | 2.92 | 5.88 |
| PTS2b | 3.50 | 5.90 |
Data from a rotational spectroscopy and quantum chemical study. nih.gov
Quantitative Structure-Activity Relationships (QSAR) and In Silico Screening Methodologies
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for establishing a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activities. For this compound, QSAR models can be developed to predict its potential efficacy against various biological targets. These models are typically built using a series of analogous compounds where substituents are varied to modulate properties like hydrophobicity, electronic distribution, and steric bulk.
In the context of benzenesulfonamide derivatives, QSAR studies have been successfully employed to model their inhibitory activity against enzymes like carbonic anhydrase. nih.govnih.gov For instance, the biological activity, often expressed as the logarithm of the inverse of the concentration required for 50% inhibition (log 1/C), can be correlated with descriptors such as the logarithm of the partition coefficient (log P), which quantifies hydrophobicity, and electronic parameters like the Hammett substituent constant. spu.edu.sywordpress.com A general form of a Hansch equation, a classic QSAR model, that could be applied to a series of N-alkyl 4-bromobenzenesulfonamides is:
log(1/C) = k₁ * logP + k₂ * σ + k₃ * Es + k₄
Where:
logP represents the hydrophobicity of the molecule.
σ (Sigma) is the Hammett constant for substituents on the benzene ring, reflecting their electronic effects.
Es is the Taft steric parameter for the N-alkyl group.
k₁, k₂, k₃, and k₄ are constants determined through regression analysis of experimental data.
In silico screening, particularly molecular docking, is another powerful computational tool. This method predicts the preferred orientation of a ligand (in this case, this compound) when bound to a target receptor, such as an enzyme or protein. tandfonline.comnih.gov The process involves generating a three-dimensional model of the ligand and the target's binding site and then using a scoring function to estimate the binding affinity. For sulfonamides, docking studies have been instrumental in understanding their interaction with the active sites of enzymes like dihydropteroate synthase (DHPS) and carbonic anhydrases. nih.govnih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding energy. nih.govresearchgate.net
Table 1: Illustrative QSAR Data for a Series of N-Alkyl 4-bromobenzenesulfonamide Analogs This table presents hypothetical data for educational purposes and is not derived from experimental results.
| Compound | N-Alkyl Group | logP | Hammett σ (para-Br) | Taft Es | Predicted log(1/C) |
|---|---|---|---|---|---|
| Analog 1 | Methyl | 2.15 | 0.23 | 0.00 | 4.50 |
| Analog 2 | Ethyl | 2.66 | 0.23 | -0.07 | 4.85 |
| This compound | n-Butyl | 3.68 | 0.23 | -0.39 | 5.40 |
| Analog 3 | iso-Propyl | 3.17 | 0.23 | -0.47 | 5.15 |
Analysis of Non-Covalent Interactions via Hirshfeld Surface Analysis and Fingerprint Plots
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal lattice. nih.govnih.gov By mapping properties onto this unique molecular surface, one can gain insights into the nature and extent of non-covalent contacts, which are crucial for understanding the crystal packing and physical properties of this compound.
The Hirshfeld surface is generated based on the electron distribution of a molecule within a crystal. The normalized contact distance (d_norm) is a key parameter mapped onto the surface. Red regions on the d_norm map indicate contacts shorter than the van der Waals radii, highlighting strong interactions like hydrogen bonds. mdpi.com Blue regions represent contacts longer than the van der Waals radii, and white areas denote contacts at the van der Waals separation.
For this compound, significant non-covalent interactions would be expected to include:
N-H···O Hydrogen Bonds: The sulfonamide group's N-H donor can form hydrogen bonds with the oxygen atoms of neighboring molecules.
C-H···O and C-H···π Interactions: The butyl chain and the aromatic ring's hydrogen atoms can interact with the sulfonyl oxygens and the π-system of adjacent benzene rings, respectively. nih.gov
Halogen Bonds (Br···O/N): The bromine atom, with its electropositive σ-hole, can interact with electronegative atoms like oxygen or nitrogen. mdpi.com
π-π Stacking: The aromatic rings can engage in stacking interactions. nih.gov
Table 2: Predicted Contribution of Non-Covalent Interactions for this compound from Hirshfeld Surface Analysis This table presents hypothetical data for illustrative purposes.
| Interaction Type | Predicted Percentage Contribution |
|---|---|
| H···H | 45% |
| H···O / O···H | 25% |
| H···C / C···H | 15% |
| H···Br / Br···H | 10% |
| Br···O | 3% |
| Other | 2% |
Derivation and Application of Quantum Chemical Descriptors and Substituent Constants
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a powerful means to derive a wide range of molecular descriptors that are fundamental to understanding the reactivity and properties of this compound. nih.govresearchgate.net These descriptors can be used in QSAR models and to interpret molecular behavior at an electronic level.
Key quantum chemical descriptors include:
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. nih.gov
Electrostatic Potential (ESP) Charges: ESP charges provide a more realistic representation of the charge distribution within the molecule compared to other methods and are useful for predicting sites of electrophilic and nucleophilic attack.
Substituent constants are empirical parameters that quantify the electronic and steric effects of substituents. spu.edu.sywordpress.com For this compound, the key substituents are the 4-bromo and the N-butyl groups.
Hammett Constant (σ): The bromine atom in the para position has a positive Hammett constant (σ_p ≈ +0.23), indicating that it is an electron-withdrawing group through its inductive effect, which outweighs its resonance-donating effect. wordpress.com This influences the acidity of the N-H proton and the reactivity of the aromatic ring.
Hydrophobicity Constant (π): The n-butyl group contributes significantly to the lipophilicity of the molecule. Its substituent hydrophobicity constant (π) would be positive, indicating it is more hydrophobic than a hydrogen atom.
Taft Steric Parameter (Es): The n-butyl group also imparts steric bulk, which can be quantified by the Taft steric parameter. This is important for understanding how the molecule fits into a binding site.
These descriptors and constants are essential inputs for building robust QSAR models and for the rational design of new derivatives with potentially enhanced biological activities. nih.govresearchgate.net
Table 3: Illustrative Quantum Chemical Descriptors and Substituent Constants for this compound This table presents hypothetical but representative values for educational purposes.
| Descriptor/Constant | Illustrative Value | Significance |
|---|---|---|
| HOMO Energy | -6.8 eV | Electron-donating ability |
| LUMO Energy | -1.5 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Chemical stability and reactivity |
| Dipole Moment | 3.5 D | Molecular polarity |
| Hammett Constant (σ_p for Br) | +0.23 | Electron-withdrawing nature |
| Hydrophobicity Constant (π for n-Butyl) | +2.00 | Contribution to lipophilicity |
Biological and Biomedical Research Applications: Mechanistic Insights
Enzyme Inhibition Studies and Elucidation of Inhibition Mechanisms
The structural framework of N-Butyl 4-bromobenzenesulfonamide (B1198654) has proven to be a valuable scaffold in the design and synthesis of potent and selective enzyme inhibitors. Researchers have explored its potential across a range of enzymatic targets, leading to significant insights into enzyme structure and function, and paving the way for potential therapeutic applications.
Acetylcholinesterase (AChE) and α-Glucosidase Inhibition Potential and Selectivity
N-Butyl 4-bromobenzenesulfonamide derivatives have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. nih.gov The inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.gov Studies have shown that specific carbamate (B1207046) derivatives can potently inhibit both AChE and butyrylcholinesterase (BChE), with IC50 values reaching as low as 10 nM for AChE and 3 nM for BChE. nih.gov The selectivity of these inhibitors for either AChE or BChE is largely determined by the N-substituted moiety of the carbamate group. nih.gov For instance, N-methyl carbamates exhibit minimal enzyme subtype selectivity, while N-ethyl carbamates show a moderate preference for BChE. nih.gov High selectivity for AChE can be achieved with N-2'-methylphenylcarbamates, whereas N-4'-isopropylphenylcarbamates demonstrate a strong preference for BChE. nih.gov
In the context of diabetes mellitus, derivatives of this compound have also been explored as inhibitors of α-glucosidase. nih.gov This enzyme is involved in the breakdown of complex carbohydrates into glucose in the small intestine, and its inhibition can help manage postprandial hyperglycemia. nih.gov A series of phthalimide-benzenesulfonamide hybrids, derived from a similar structural concept, demonstrated significant inhibitory activity against yeast α-glucosidase. nih.gov One particular derivative, a 4-phenylpiperazin analog, emerged as a potent inhibitor with an IC50 value of 52.2 ± 0.1 µM, which is approximately 14.5 times more active than the standard drug, acarbose. nih.gov Kinetic studies revealed a competitive mode of inhibition for this compound. nih.gov
Table 1: α-Glucosidase Inhibition by Phthalimide-Benzenesulfonamide Derivatives
Carbonic Anhydrase (CA) Inhibition Mechanisms and Isoform Selectivity
The sulfonamide group within this compound is a key pharmacophore for inhibiting carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. mdpi.com These enzymes play crucial roles in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. nih.gov The primary mechanism of inhibition involves the sulfonamide moiety binding to the zinc ion in the enzyme's active site. nih.gov
Certain CA isoforms, particularly hCA IX and hCA XII, are overexpressed in various cancers and are associated with tumor progression and resistance to therapy. nih.govnih.gov This makes them attractive targets for anticancer drug development. nih.gov Research has focused on designing sulfonamide-based inhibitors that selectively target these tumor-associated isoforms over the more ubiquitous hCA I and hCA II to minimize side effects. nih.gov For instance, a series of 4-substituted pyridine-3-sulfonamides showed inhibitory activity in the nanomolar range against hCA IX and hCA XII. nih.gov Some of these compounds exhibited significant selectivity for hCA IX over hCA II. nih.gov Similarly, novel dibenzenesulfonamides have been shown to effectively inhibit hCA IX and hCA XII with Ki values in the low nanomolar range (20.7-28.1 nM for hCA IX and 4.5-9.3 nM for hCA XII). nih.gov
The "tail approach" is a prominent strategy in the rational design of selective CA inhibitors. nih.gov This method involves modifying the sulfonamide scaffold with additional chemical moieties ("tails") that can interact with regions outside the immediate active site, thereby exploiting differences between CA isoforms to achieve selectivity. nih.gov For example, incorporating purine (B94841) or pyrimidine (B1678525) moieties into a benzenesulfonamide (B165840) scaffold has been shown to modulate the interaction with different CA isozymes. nih.gov The length and position of the spacer connecting the sulfonamide and the tail are critical for inhibitory activity and selectivity. nih.gov Another approach involves the use of "click chemistry" to synthesize 4-substituted pyridine-3-sulfonamides, which has yielded compounds with notable selectivity between the transmembrane isoforms hCA IX and hCA XII. nih.gov Molecular docking studies have been instrumental in understanding how these modifications influence binding and selectivity. nih.govnih.gov
Table 2: Carbonic Anhydrase Inhibition Data for Selected Sulfonamide Derivatives
Tyrosyl-DNA Phosphodiesterase I (Tdp1) and Topoisomerase I (Top1) Dual Inhibition
Tyrosyl-DNA phosphodiesterase 1 (Tdp1) is a DNA repair enzyme that plays a crucial role in removing stalled topoisomerase I (Top1)-DNA covalent complexes. nih.gov The inhibition of Tdp1 can potentiate the effects of Top1 poisons, which are a class of anticancer drugs. nih.gov While direct studies on this compound's effect on Tdp1 and Top1 are not extensively reported, the development of inhibitors for these enzymes is an active area of research. For example, β-lactam antibiotics have been identified as micromolar inhibitors of Tdp1 through virtual screening. nih.gov The concept of dual inhibition, targeting both the primary drug target (like Top1) and a related repair enzyme (like Tdp1), is a promising strategy in cancer therapy. nih.gov
Type I Signal Peptidase (SpsB) Inhibition and Antibacterial Mechanisms
Type I signal peptidases (SPases) are essential enzymes in bacteria, responsible for cleaving signal peptides from proteins that are transported across the cell membrane. nih.gov Their crucial role in bacterial viability and the fact that their active site is accessible from the outside of the cell membrane make them an attractive target for novel antibiotics. nih.gov Bacterial SPases are serine proteases, but they utilize a unique Ser-Lys catalytic dyad, distinguishing them from many host proteases. nih.gov Inhibition of SPase can lead to the accumulation of unprocessed proteins in the cell membrane, ultimately disrupting cellular function and leading to bacterial death. frontiersin.org While specific studies on this compound are limited in this area, the broader class of sulfonamides has been explored for various antibacterial applications, and the principles of targeting bacterial-specific enzymes like SPase are a cornerstone of antibiotic research.
Structure-Activity Relationship (SAR) Studies and Rational Ligand Design
The design of potent and selective therapeutic agents is heavily reliant on understanding the relationship between a molecule's structure and its biological activity. For this compound and related compounds, SAR studies have been crucial in elucidating how specific chemical modifications influence their interactions with biological targets, particularly enzymes and proteins.
Impact of Alkyl and Aryl Substitutions on Enzyme Inhibition Profiles
The identity of the alkyl and aryl groups substituted on the sulfonamide core is a critical determinant of a compound's inhibitory potency and selectivity. Research on various sulfonamide-based inhibitors has consistently shown that modifying these substituents can dramatically alter the compound's biological profile.
The alkyl group, in this case, the n-butyl chain, plays a significant role in establishing interactions within hydrophobic pockets of target proteins. Studies on different series of sulfonamides have demonstrated that the length and branching of the alkyl chain can influence binding affinity. For instance, in a study on pyrazolotriazine sulfonamides, the lipophilicity and, consequently, the biological interactions were found to increase with the length of the alkyl chain at the sulfonamide nitrogen. mdpi.com
Aryl substitutions are equally critical. The 4-bromo substitution on the benzenesulfonamide ring contributes to the molecule's electronic and steric properties, which can be fine-tuned to achieve desired effects. For example, in the development of novel arylsulfonamide-inspired molecules, derivatives containing trifluoromethyl-substitutions on the aryl ring exhibited greater cytotoxic activity against cancer cell lines. nih.gov Furthermore, studies on benzenesulfonamide inhibitors of carbonic anhydrase revealed that while the core sulfonamide group anchors the molecule to the enzyme's active site, the "tail" groups, which include aryl substitutions, are responsible for modulating isoform specificity. nih.gov These findings underscore the principle that strategic modification of the aryl ring can be used to optimize interactions and improve the selectivity of the inhibitor for its intended target over other proteins. nih.govnih.gov
| Substitution Type | General Impact on Activity | Example from Research |
| Alkyl Chain (N-substitution) | Modulates lipophilicity and interactions with hydrophobic pockets. | Increasing the alkyl chain length in pyrazolotriazine sulfonamides increased lipophilicity. mdpi.com |
| Aryl Ring Substitution | Influences electronic properties, steric fit, and target selectivity. | Trifluoromethyl-substituted arylsulfonamides showed greater cytotoxicity. nih.gov |
| Aryl Ring System | Altering the core aromatic structure can significantly improve potency. | Replacing a benzene (B151609) ring with a naphthalene (B1677914) scaffold led to a remarkable improvement in inhibitory activity against the Keap1-Nrf2 protein-protein interaction. nih.gov |
Significance of Sulfonamide Linker in Protein-Ligand Interactions
The sulfonamide linker (-SO₂NH-) is not merely a passive connector but an active participant in molecular recognition and binding. It is a key pharmacophore that establishes critical hydrogen bonds and other interactions within a protein's binding site. nih.govresearchgate.netresearchgate.net The oxygen atoms of the sulfonamide group are particularly important, often acting as hydrogen bond acceptors. nih.govresearchgate.netresearchgate.netchemrxiv.org They can engage in highly conserved interactions with the protein backbone, such as CH···O=S bonds, which help to lock the inhibitor into a favorable conformation. nih.govchemrxiv.org
The geometry of the sulfonamide linker is also crucial. It provides a specific three-dimensional orientation for the attached alkyl and aryl groups, allowing them to probe and fit into distinct sub-pockets of the target protein. mdpi.com In the context of Mcl-1 inhibitors, a unique binding mode has been observed where one of the sulfonamide oxygen atoms forms a direct interaction with an arginine residue (Arg263) in the protein's binding pocket, an interaction critical for high-affinity binding. nih.gov The structural rigidity and hydrogen-bonding capability of the sulfonamide linker are thus indispensable for the stable and specific binding of these inhibitors to their protein targets. nih.govresearchgate.netresearchgate.net
Role of Lipophilicity in Modulating Biological Activity and Permeability
A compound's ability to permeate cell membranes is directly related to its lipophilicity. The "Rule of 5," a set of guidelines for predicting drug-likeness, highlights the importance of maintaining an optimal level of lipophilicity (expressed as logP) for good oral bioavailability. nih.gov Studies on various biologically active sulfonamides have shown that they generally adhere to these rules, possessing moderate lipophilicity. nih.gov
Modulation of Protein-Protein Interactions (e.g., Mcl-1 Anti-Apoptotic Protein Inhibition)
One of the most significant areas of research for sulfonamide-based compounds is the inhibition of protein-protein interactions (PPIs) that are critical for disease progression, particularly in cancer. A key target in this field is Myeloid Cell Leukemia 1 (Mcl-1), an anti-apoptotic protein of the Bcl-2 family. nih.govfrontiersin.org Mcl-1 is overexpressed in many human cancers, where it sequesters pro-apoptotic proteins (like Bak and Bim), thereby preventing cancer cells from undergoing programmed cell death. frontiersin.orgnih.gov
This compound belongs to a class of compounds that serve as scaffolds for the design of potent Mcl-1 inhibitors. nih.govnih.gov These small molecules, often referred to as BH3-mimetics, are designed to mimic the BH3 domain of pro-apoptotic proteins. They bind to a hydrophobic groove on the surface of Mcl-1, preventing it from neutralizing the cell's apoptotic machinery. nih.govnih.gov By disrupting the Mcl-1/pro-apoptotic protein interaction, these inhibitors can restore the natural pathway of apoptosis in cancer cells. nih.gov The development of selective Mcl-1 inhibitors is a major goal in oncology, as it offers a targeted therapeutic strategy for cancers that depend on this protein for survival. nih.govacs.org
Characterization of Allosteric and Orthosteric Binding Sites
The inhibition of proteins like Mcl-1 can be achieved through interaction with two principal types of binding sites: orthosteric and allosteric.
Orthosteric Sites : These are the primary, evolutionarily conserved binding sites where the natural ligand (or substrate) binds. researchgate.net In the case of Mcl-1, the orthosteric site is the BH3-binding groove, which normally binds the BH3 domains of pro-apoptotic proteins like Bim and Bak. informahealthcare.com The majority of current Mcl-1 inhibitors, including those based on sulfonamide scaffolds, are designed to be competitive antagonists at this site. nih.govnih.gov They physically occupy the groove, thereby blocking the binding of the natural pro-apoptotic partners. The binding "hot-spots" within this groove include four hydrophobic pockets (P1-P4) and a conserved arginine residue (Arg263) that forms a key salt bridge. informahealthcare.com
Allosteric Sites : These are secondary binding sites on a protein, topographically distinct from the orthosteric site. researchgate.netfrontiersin.org When a molecule binds to an allosteric site, it induces a conformational change in the protein that alters the properties of the orthosteric site, either enhancing or inhibiting its function. researchgate.net This mode of inhibition offers potential advantages, such as higher specificity, as allosteric sites are often less conserved across protein families than orthosteric sites. frontiersin.org Research has identified an allosteric mechanism for Mcl-1 inhibition, where a small molecule covalently binds to a cysteine residue (C286) far from the BH3 groove. nih.gov This binding event triggers a conformational change that impairs the protein's ability to bind pro-apoptotic partners, effectively neutralizing its anti-apoptotic function. nih.gov
The existence of both orthosteric and allosteric sites on Mcl-1 provides multiple avenues for therapeutic intervention, allowing for the design of inhibitors with different mechanisms of action.
Investigation of Cellular Mechanisms of Action (In Vitro Models)
To understand how a compound like this compound or its derivatives function at a cellular level, researchers utilize a variety of in vitro models, typically involving human cancer cell lines. These studies bridge the gap between molecular binding events and cellular outcomes.
For Mcl-1 inhibitors, a key mechanistic step is the disruption of the Mcl-1/pro-apoptotic protein complex. This can be confirmed in cells by co-immunoprecipitation assays that show the inhibitor displaces proteins like Bak or Noxa from Mcl-1. nih.gov The direct consequence of liberating these pro-apoptotic effectors is the induction of the mitochondrial pathway of apoptosis. This is characterized by the activation of Bak and Bax, which leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c. frontiersin.orgnih.gov
A hallmark of apoptosis is the activation of a cascade of enzymes called caspases. In vitro assays routinely measure the activity of key executioner caspases, such as caspase-3, which increases significantly in cells treated with an effective Mcl-1 inhibitor. nih.gov The ultimate outcome of this cascade is cell death, which is quantified using cell viability assays. Studies on sulfonamide-based Mcl-1 inhibitors have demonstrated a dose-dependent loss of viability in Mcl-1-dependent cancer cell lines, confirming that the molecular inhibition translates into a desired cytotoxic effect. nih.govnih.govhsetdata.com These cellular assays are critical for validating the on-target effect of the compound and for establishing a clear mechanism of action. nih.govnih.gov
| Assay Type | Purpose | Finding with Mcl-1 Inhibitors |
| Co-Immunoprecipitation | To verify the disruption of protein-protein interactions. | Shows displacement of pro-apoptotic proteins (e.g., Noxa, Bak) from Mcl-1. nih.gov |
| Caspase Activity Assay | To measure the activation of key apoptotic enzymes. | Demonstrates a significant increase in caspase-3 activity. nih.gov |
| Cell Viability Assay (e.g., MTT, CellTiter-Glo) | To quantify the cytotoxic effect of the compound. | Reveals a dose-dependent decrease in the viability of Mcl-1-dependent cancer cells. nih.govhsetdata.com |
| Mechanism of Death Analysis | To confirm the mode of cell death. | Shows that cell death is dependent on the presence of Bak and Bax proteins. nih.gov |
Induction of Apoptosis Pathways in Cancer Cell Lines
There is no available research to detail the effects of this compound on apoptosis pathways in any cancer cell line.
Prodrug Strategies and Metabolic Activation Mechanisms
There is no available research to describe any prodrug strategies or metabolic activation mechanisms involving this compound.
Applications in Advanced Organic Synthesis and Material Science
Role as Versatile Building Blocks for Complex Organic Molecules
The N-Butyl 4-bromobenzenesulfonamide (B1198654) scaffold is a foundational component in the construction of more intricate molecular structures. Its versatility stems from two primary features: the bromine atom and the sulfonamide functional group.
The bromine atom on the aromatic ring serves as a key reactive site for palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, effectively enabling chemists to "build" upon the benzene (B151609) ring. For instance, 4-bromobenzenesulfonamide has been utilized as a reagent in the synthesis of various (substituted-phenylethynyl)benzenesulfonamides, demonstrating its utility in extending the molecular framework. sigmaaldrich.com
Simultaneously, the sulfonamide group itself offers a site for chemical modification. The nitrogen atom, after deprotonation, can act as a nucleophile, allowing for the introduction of additional alkyl or aryl groups. Research on related structures, such as the two-step synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide, highlights how the sulfonamide nitrogen can be functionalized to increase molecular complexity. nsf.gov This dual reactivity makes compounds like N-Butyl 4-bromobenzenesulfonamide valuable starting materials for synthesizing diverse and complex target molecules, including N-heterocycles which are important scaffolds in medicinal chemistry. researchgate.netua.es
Precursors for the Synthesis of Oligo(arylenealkyne) Macrocycles and Polymers
The synthesis of conjugated polymers and macrocycles is crucial for the development of new electronic and photophysical materials. Oligo(arylenealkyne)s, which are chains made of alternating aromatic rings and alkyne units, are a significant class of such materials.
This compound is an ideal precursor for these structures due to its aryl bromide group. The Sonogashira coupling reaction , a palladium- and copper-catalyzed cross-coupling between an aryl halide and a terminal alkyne, is the cornerstone method for creating the arylene-alkyne linkage. libretexts.orgyoutube.com In this process, the bromine atom of this compound can be coupled with an alkyne.
By reacting this compound with a molecule containing two terminal alkyne groups (a dialkyne), a polymerization reaction can be initiated, leading to the formation of a polymer chain with repeating N-butyl-benzenesulfonamide units linked by alkynes. This approach allows for the creation of well-defined conjugated polymers whose properties, such as solubility and electronic behavior, can be fine-tuned by the N-butylsulfonamide moiety. The synthesis of (substituted-phenylethynyl)benzenesulfonamides serves as a direct precedent for the formation of these essential repeating units. sigmaaldrich.com
| Reaction Type | Role of this compound | Key Reagents | Resulting Linkage |
| Sonogashira Coupling | Aryl Bromide Source | Terminal Alkyne, Pd Catalyst, Cu(I) Cocatalyst, Base | Arylene-Alkyne |
Utility in Click Chemistry for Bioconjugation and Material Science
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of various functional groups, making them perfect for applications in material science and bioconjugation. The most prominent of these is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
While this compound is not intrinsically a "click" reagent, it is an excellent precursor to one. The aryl bromide can be readily converted into an aryl azide (B81097) group through nucleophilic substitution using a reagent like sodium azide. This transformation yields N-butyl-4-azidobenzenesulfonamide, which now contains the azide "handle" necessary for click chemistry.
This azido-functionalized molecule can then be "clicked" onto any molecule or surface bearing a terminal alkyne. This strategy has been successfully used to hybridize the benzenesulfonamide (B165840) pharmacophore with a triazole ring by reacting an azide-containing benzenesulfonamide with various alkynes. nih.gov This approach is highly valuable for:
Bioconjugation: Attaching the sulfonamide moiety to proteins, nucleic acids, or other biomolecules to study biological processes or create targeted therapeutics. nih.govuni-muenchen.de
Material Science: Grafting the molecule onto polymer backbones or surfaces to modify their properties, for example, to create functional coatings or new polymeric materials. researchgate.net
Development and Application of N-Halo Reagents in Organic Transformations
N-halo reagents are a class of compounds containing a nitrogen-halogen bond (N-X) that are widely used as versatile oxidizing and halogenating agents in organic synthesis. epa.govics-ir.orgresearchgate.net Their reactivity is derived from the electrophilic nature of the halogen atom.
This compound is a direct precursor for the synthesis of N-halo reagents. Because it possesses a hydrogen atom on the sulfonamide nitrogen (an N-H bond), it can be readily halogenated. Treatment with reagents such as sodium hypochlorite (B82951) (for N-chloro derivatives) or bromine in the presence of a base (for N-bromo derivatives) converts the N-H bond to an N-X bond, yielding an N-halo-N-butyl-4-bromobenzenesulfonamide .
These resulting N-halosulfonamides are powerful reagents capable of participating in a variety of important organic transformations, including:
Oxidation: Converting alcohols to aldehydes or ketones, and sulfides to sulfoxides or sulfones. ics-ir.org
Halogenation: Adding halogen atoms to alkenes or activated aromatic systems. researchgate.net
Aziridination: Transferring the nitrene group (derived from the sulfonamide) to an alkene to form a three-membered aziridine (B145994) ring. ics-ir.org
The ability to generate these reactive species easily from this compound enhances its utility as a synthetic intermediate. acs.org
Derivatization for Chemosensor and Biosensor Development
A chemosensor is a molecule designed to signal the presence of a specific chemical species (an analyte) through a detectable change, such as a change in color or fluorescence. The sulfonamide scaffold has proven to be an exceptional platform for the development of optical chemosensors. nih.govtandfonline.com
This compound can be derivatized to create highly selective and sensitive sensors for various analytes, particularly metal ions. The design typically involves two key components:
A Receptor Site: The sulfonamide group itself, with its electronegative oxygen and nitrogen atoms, can act as a binding site (or receptor) for metal cations.
A Signaling Unit: The aryl bromide portion of the molecule can be chemically modified, often through cross-coupling reactions, to attach a fluorophore or chromophore (a light-emitting or color-producing group).
When the target ion binds to the sulfonamide receptor, it alters the electronic properties of the entire molecule. This perturbation affects the attached signaling unit, causing a measurable change in its light absorption or emission. Following this principle, sulfonamide-based derivatives have been successfully developed as fluorescent sensors for the detection of toxic heavy metals like copper (Cu²⁺), zinc (Zn²⁺), and mercury (Hg²⁺). ug.edu.ghresearchgate.netresearchgate.net
| Sensor Component | Function | Origin in this compound |
| Receptor | Binds target analyte (e.g., metal ion) | Sulfonamide group (-SO₂NH-) |
| Signaling Unit | Produces optical signal (color/fluorescence) | Attached to the benzene ring via derivatization at the bromo- position |
Synthesis of Chemotherapeutic Scaffolds and Multi-Targeted Ligands
The benzenesulfonamide moiety is a well-recognized pharmacophore—a molecular feature responsible for a drug's biological activity—and is present in numerous approved pharmaceuticals. Derivatives of this scaffold are actively researched for the development of new chemotherapeutic agents. nih.gov A patent has been granted for the use of N-butylbenzenesulfonamide derivatives in treating prostate carcinoma. google.com
A major area of focus is the design of carbonic anhydrase (CA) inhibitors . Carbonic anhydrases are enzymes that are overexpressed in certain types of cancers, particularly hypoxic (low-oxygen) solid tumors. The sulfonamide group (-SO₂NH₂) is a potent zinc-binding group, enabling it to anchor itself into the zinc ion located at the active site of these enzymes, thereby inhibiting their function. nih.govnih.gov
This compound serves as an excellent starting point for such inhibitors. The sulfonamide provides the essential zinc-binding head, while the 4-bromo position is a convenient attachment point for introducing diverse chemical "tails" via cross-coupling reactions. These tails can be designed to interact with residues outside the active site, which is a key strategy for achieving selectivity towards specific, tumor-associated CA isoforms (like hCA IX and XII) over other isoforms present in healthy tissue. nih.govnih.gov
Furthermore, the benzenesulfonamide scaffold has been incorporated into molecules designed to inhibit other cancer-related targets, such as the estrogen receptor alpha (ERα), which is crucial in certain types of breast cancer. mdpi.com This highlights the scaffold's versatility in creating multi-targeted ligands or a range of specific inhibitors.
Future Research Directions and Unexplored Avenues
Development of More Efficient and Sustainable Synthetic Methodologies
The traditional synthesis of N-Butyl 4-bromobenzenesulfonamide (B1198654) typically involves the reaction of 4-bromobenzenesulfonyl chloride with n-butylamine, often in the presence of a base and an organic solvent. While effective, future research will likely focus on developing more efficient and environmentally benign synthetic routes.
Key areas for development include:
Green Solvents and Catalysis: A significant push in modern chemistry is the replacement of hazardous organic solvents with greener alternatives. Research into conducting the synthesis of N-Butyl 4-bromobenzenesulfonamide in water would be a major step forward. rsc.orgsci-hub.se The use of aqueous media, potentially under controlled pH, could simplify product isolation to mere filtration and reduce the environmental impact. rsc.org Furthermore, the development of novel, reusable catalysts, such as magnetite-immobilized nano-ruthenium, could enable the direct coupling of sulfonamides with alcohols, offering an alternative pathway that produces water as the only byproduct. acs.org
Energy-Efficient Methods: Exploring non-conventional energy sources for synthesis represents a promising avenue. Microwave-assisted organic synthesis has been shown to accelerate the formation of sulfonamides, often without the need for a base or catalyst. rsc.org This method can lead to rapid heating and increased reaction rates. rsc.org Similarly, ultrasound-assisted synthesis, a technique known as sonochemistry, has been successfully applied to produce arylsulfonamide derivatives with high efficiency in short reaction times. nih.gov
Mechanochemistry: A solvent-free approach that is gaining traction is mechanochemistry, where mechanical force is used to induce chemical reactions. rsc.org A one-pot, double-step mechanochemical process for sulfonamide synthesis has been demonstrated, involving the tandem oxidation-chlorination of disulfides followed by amination. rsc.org Adapting such a metal-free and solvent-free methodology for this compound could significantly improve the sustainability of its production. rsc.org
Continuous Flow Synthesis: Shifting from batch to continuous flow processing can offer numerous advantages, including better process control, enhanced safety, and easier scalability. Investigating the synthesis of the precursor, 4-bromobenzenesulfonyl chloride, and the subsequent reaction with n-butylamine in a continuous flow setup could lead to a more efficient and automated production process. researchgate.net
The following table summarizes potential sustainable synthetic methods for this compound:
| Method | Key Features | Potential Advantages |
| Aqueous Synthesis | Uses water as the solvent, often with dynamic pH control. rsc.org | Environmentally benign, simplified product isolation, avoids hazardous organic solvents. rsc.org |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate the reaction. rsc.org | Faster reaction times, often catalyst- and base-free. rsc.org |
| Ultrasound-Assisted Synthesis | Employs ultrasonic waves to promote the chemical reaction. nih.gov | High efficiency, shorter reaction times. nih.gov |
| Mechanochemistry | Solvent-free reaction induced by mechanical force. rsc.org | Environmentally friendly, cost-effective, avoids bulk solvents. rsc.org |
| Continuous Flow Synthesis | Reaction is performed in a continuously flowing stream. researchgate.net | Improved process control, enhanced safety, scalability. researchgate.net |
Advanced Mechanistic Elucidation using Real-Time Spectroscopic Techniques
A deeper understanding of the reaction mechanism is crucial for optimizing synthetic protocols. Future research should move beyond traditional end-point analysis and employ real-time spectroscopic techniques to monitor the formation of this compound as it happens.
In-situ Spectroscopic Monitoring: Techniques such as in-line Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can be integrated into reaction setups, including continuous flow systems, to provide real-time data on the concentrations of reactants, intermediates, and products. researchgate.net This would allow for a detailed kinetic analysis and the identification of transient species that are missed by conventional methods.
Raman Spectroscopy: Time-resolved in-situ Raman spectroscopy is another powerful tool for monitoring mechanochemical and other solid-state reactions. rsc.org It can provide information on the formation of intermediates and changes in the solid form of the reactants and products during the reaction. rsc.org For instance, it could be used to study the kinetics of a solvent-free synthesis of this compound.
Integration of Multiscale Computational Approaches for Predictive Modeling
Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, which can guide experimental work. A multiscale computational approach could be employed to model this compound from the electronic level up to its interaction with biological systems.
Density Functional Theory (DFT): DFT calculations can be used to optimize the molecular structure of this compound and to predict its spectroscopic properties (e.g., NMR, IR), which can be compared with experimental data for structural validation. tandfonline.comtandfonline.comresearchgate.net Furthermore, DFT can be used to study the reaction mechanism of its synthesis, calculating activation energies for different proposed pathways and helping to rationalize the efficiency of various synthetic methods. tandfonline.com
Molecular Docking: To explore the potential biological activity of this compound, molecular docking simulations can be performed. dntb.gov.uaresearchgate.net This involves computationally placing the molecule into the active site of a target protein to predict its binding affinity and mode of interaction. This can help in identifying potential biological targets and in designing more potent derivatives.
Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can provide a dynamic picture of the ligand-protein complex, assessing its stability over time and revealing the key interactions that contribute to binding. mdpi.com This can provide a more accurate prediction of the binding affinity and can help to understand the structural basis of the compound's biological activity.
The integration of these computational methods can create a predictive framework to accelerate the discovery of new applications for this compound and its derivatives.
Exploration of Novel Biological Targets and Signaling Pathways
The sulfonamide moiety is a well-established pharmacophore present in numerous drugs with a wide range of biological activities. sci-hub.senih.gov While the specific biological profile of this compound is not extensively studied, related compounds offer clues for future research directions. 4-Bromobenzenesulfonamide is a known metabolite of ebrotidine (B1671039), an H2-receptor antagonist, suggesting that N-butylated derivatives might also interact with components of the gastrointestinal system. sigmaaldrich.com
Future research should focus on:
Broad-Spectrum Biological Screening: A systematic screening of this compound against a diverse panel of biological targets, including enzymes, receptors, and ion channels, could uncover novel activities.
Enzyme Inhibition Studies: Many sulfonamides are known enzyme inhibitors. researchgate.net For example, they are classic inhibitors of carbonic anhydrases, enzymes involved in various physiological and pathological processes, including cancer. nih.govacs.org Investigating the inhibitory potential of this compound against various carbonic anhydrase isoforms, as well as other enzymes like α-glucosidase and α-amylase (relevant for diabetes), could be a fruitful area of research. researchgate.netrsc.org
Anticancer and Anti-inflammatory Activity: Sulfonamide derivatives have shown promise as anticancer and anti-inflammatory agents. dntb.gov.uamdpi.comnih.gov Future studies could evaluate the cytotoxicity of this compound against various cancer cell lines and its ability to modulate inflammatory pathways. For instance, its effect on signaling pathways crucial for cancer cell proliferation and survival, such as the Wnt/β-catenin pathway, could be investigated. nih.gov
Antimicrobial Activity: Given the historical importance of sulfonamides as antimicrobial agents, it is pertinent to evaluate the antibacterial and antifungal properties of this compound against a range of pathogenic microorganisms. nih.goviscientific.orgimpactfactor.org
The following table highlights potential biological targets for this compound based on the activities of related sulfonamides:
| Target Class | Specific Examples | Potential Therapeutic Area |
| Enzymes | Carbonic Anhydrases, α-Glucosidase, α-Amylase, Proteases | Glaucoma, Cancer, Diabetes, Viral Infections |
| Receptors | H2-Receptor, Growth Factor Receptors (e.g., VEGFR-2) | Gastrointestinal Disorders, Cancer |
| Signaling Pathways | Wnt/β-catenin, MAPK/NF-κB | Cancer, Inflammation |
Design and Synthesis of Multi-Targeted Chemical Probes
The development of chemical probes is essential for dissecting complex biological processes. nih.gov The this compound scaffold could serve as a starting point for the design and synthesis of multi-targeted chemical probes. The broad bioactivity of sulfonamides makes them excellent candidates for polypharmacology, the design of single molecules that can interact with multiple targets. sci-hub.senih.gov
Future work in this area could involve:
Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of this compound (e.g., by changing the butyl group or the position of the bromine atom) and evaluating the biological activity of the resulting analogs, a detailed SAR can be established. This information is crucial for designing more potent and selective compounds.
Fragment-Based Drug Discovery: The 4-bromobenzenesulfonamide and n-butyl fragments could be used in fragment-based screening to identify new binding partners. Hits from these screens could then be linked to create novel multi-targeted ligands.
Conjugation to Targeting Moieties: The sulfonamide scaffold can be conjugated to other molecules to create probes with specific properties. For example, it could be linked to a fluorescent dye to create a fluorescent probe for imaging biological processes or to a known targeting moiety to direct the molecule to a specific cell type or tissue. nih.gov
Potential Applications in Advanced Materials Science and Nanotechnology
The applications of sulfonamides are not limited to the biological realm. The unique chemical properties of the sulfonamide group can be exploited in the development of advanced materials and in nanotechnology.
Sulfonamide-Based Polymers: The incorporation of the this compound moiety into polymer chains could lead to new materials with interesting properties. For example, sulfonamide-containing polymers could have applications in areas such as gas separation membranes or as specialty plastics with tailored thermal and mechanical properties.
Nanoparticle Functionalization: Sulfonamide derivatives can be used to functionalize nanoparticles, enhancing their therapeutic efficacy and targeting capabilities. nih.gov For instance, this compound could be attached to the surface of polymeric nanoparticles to improve their delivery of anticancer drugs to tumor sites. nih.gov The sulfonamide group can act as a targeting ligand for certain cell surface receptors that are overexpressed in cancer cells.
Fluorescent Probes for Materials Science: Naphthalimide-sulfonamide conjugates have been synthesized and shown to act as fluorescent probes. nih.gov The this compound scaffold could be similarly derivatized with fluorophores to create novel sensors for detecting specific analytes or for imaging in materials science applications.
Q & A
Q. What are the recommended synthetic methodologies for N-Butyl 4-bromobenzenesulfonamide?
- Methodological Answer : The synthesis typically involves sulfonylation of 4-bromobenzenesulfonyl chloride with n-butylamine under controlled conditions. Key steps include:
Reagent Preparation : Use anhydrous solvents (e.g., dichloromethane) to avoid hydrolysis of the sulfonyl chloride intermediate.
Coupling Reaction : React 4-bromobenzenesulfonyl chloride with n-butylamine in a 1:1 molar ratio, often with a base like triethylamine to neutralize HCl byproducts.
Purification : Column chromatography or recrystallization from ethanol/water mixtures yields pure product .
Structural confirmation requires NMR (¹H, ¹³C) and IR spectroscopy to validate the sulfonamide bond (S=O stretching at ~1150–1350 cm⁻¹) and alkyl chain integration .
Q. How should researchers characterize the crystal structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key parameters:
- Data Collection : Use a diffractometer (e.g., Oxford Diffraction) at 296 K with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : Software like SHELXL refines the structure, achieving R-factors < 0.05 for high precision.
- Analysis : Identify intermolecular interactions (e.g., hydrogen bonds between sulfonamide NH and adjacent oxygen atoms) that stabilize the lattice .
Advanced Research Questions
Q. How can computational chemistry predict the bioactivity of this compound derivatives?
- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) and QSAR modeling :
Docking Studies : Dock the compound into target protein active sites (e.g., bacterial enzymes for antimicrobial studies). Score binding affinities (ΔG) and analyze key residues (e.g., hydrogen bonds with Tyr105 in E. coli dihydropteroate synthase) .
QSAR : Use descriptors like logP, molar refractivity, and Hammett constants to correlate structural features (e.g., bromine substituent) with bioactivity. Validate models with leave-one-out cross-validation (R² > 0.8) .
Q. How to resolve contradictions in reported antimicrobial activity data for sulfonamide derivatives?
- Methodological Answer : Contradictions may arise from variations in:
- Test Strains : Standardize assays using ATCC strains (e.g., S. aureus ATCC 25923).
- Concentration Ranges : Use MIC (Minimum Inhibitory Concentration) assays with serial dilutions (e.g., 0.5–128 µg/mL).
- Experimental Controls : Include reference drugs (e.g., sulfadiazine) and solvent-only controls.
Re-evaluate discrepancies using time-kill kinetics to assess bactericidal vs. bacteriostatic effects .
Q. What safety protocols are critical when handling this compound intermediates?
- Methodological Answer :
- Ventilation : Use fume hoods for reactions involving volatile intermediates (e.g., sulfonyl chlorides).
- PPE : Wear nitrile gloves and safety goggles to prevent dermal/ocular exposure.
- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .
Acute toxicity data for related compounds (e.g., n-butyl chloroformate) suggest AEGL-3 values of 66.7 ppm for 1-hour exposure; ensure workplace concentrations remain below this threshold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
